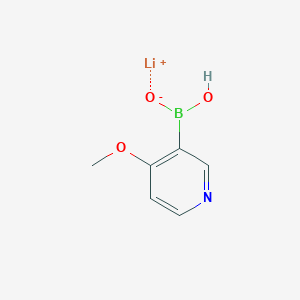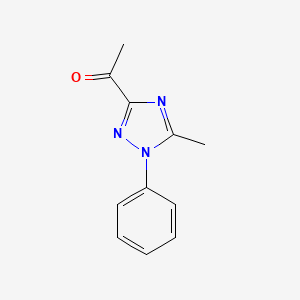
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those similar to the compound , has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Synthesis and Chemical Transformations
This compound and its derivatives have been widely studied for their synthesis and chemical transformations, contributing significantly to the field of organic chemistry. For instance, research by Pokhodylo et al. (2009) focused on the cycloaddition of arylazides to acetylacetone, leading to derivatives of 1,2,3-triazole. These compounds underwent further transformations to produce various chemicals, demonstrating the compound's versatility in synthesis processes (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Corrosion Inhibition
The application of this compound as a corrosion inhibitor for mild steel in hydrochloric acid medium was explored by Jawad et al. (2020). The study showed that the compound significantly increases inhibition efficiency with concentration, showcasing its potential as an effective corrosion inhibitor in industrial applications (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial and Antioxidant Properties
Bhat et al. (2016) synthesized a series of derivatives through Claisen–Schmidt condensation and evaluated their antimicrobial, antioxidant, and anticancer activities. The results indicated broad spectrum antimicrobial and antioxidant activities, with some compounds showing moderate to excellent anticancer activities against breast cancer cell lines, highlighting the compound's potential in medicinal chemistry (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
Antifungal Activities
Another study focused on the synthesis of novel derivatives for evaluating their fungicidal activities. Mao, Song, and Shi (2013) reported the synthesis of derivatives showing moderate to excellent fungicidal activity against various fungal species, demonstrating the compound's utility in developing new antifungal agents (Mao, Song, & Shi, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that compounds with a 1,2,4-triazole moiety often interact with various biological receptors . These interactions can lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to form hydrogen bonds and dipole interactions with biological receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their ability to interact with various biological receptors .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can potentially influence these properties, as it is known to enhance the bioavailability of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a 1,2,4-triazole moiety .
These interactions can lead to various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound exhibits strong binding affinity to the enzyme’s catalytic domain, leading to inhibition of its activity. Additionally, this compound has shown interactions with various proteins involved in cellular signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular processes like proliferation, apoptosis, and differentiation. Moreover, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, preventing the enzyme from performing its function in DNA replication . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues is also determined by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJCYQQBWLPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680546 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92289-44-6 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


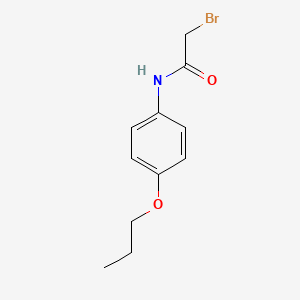
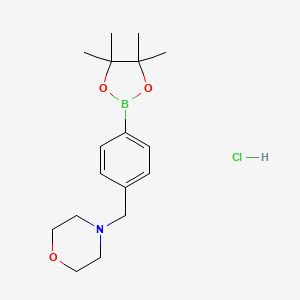
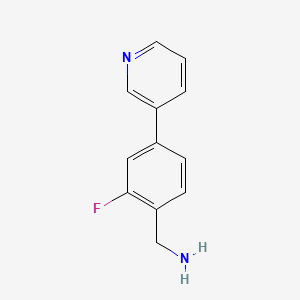

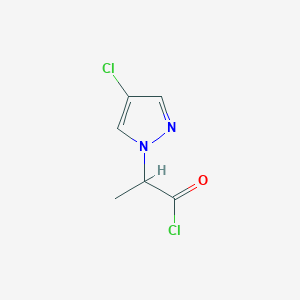
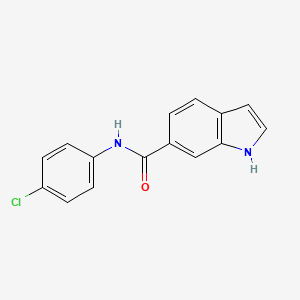
![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)
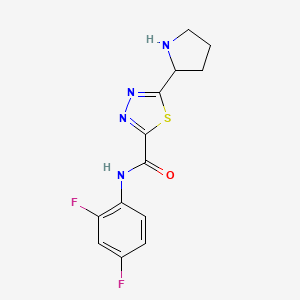
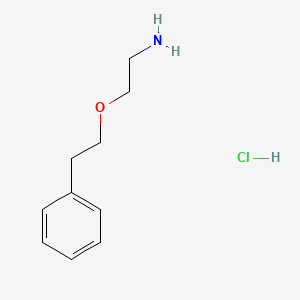

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)
![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)
